molecular formula C10H13ClO2 B6327025 1-(4-Chlorophenoxy)-2-methylpropan-2-ol CAS No. 111226-04-1

1-(4-Chlorophenoxy)-2-methylpropan-2-ol

Cat. No.: B6327025
CAS No.: 111226-04-1
M. Wt: 200.66 g/mol
InChI Key: MKUYGDFGCXQGDK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-2-methylpropan-2-ol is a chlorinated aromatic alcohol that serves as a valuable synthetic intermediate and core structural scaffold in organic and medicinal chemistry research . The incorporation of a chlorine atom on the aromatic ring significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a strategic starting point for the design of novel molecules . This compound is of particular interest in pharmaceutical research for the synthesis of more complex bioactive molecules. Its molecular architecture, featuring a tertiary alcohol and a chlorophenoxy moiety, allows for diverse chemical transformations. The hydroxyl group can be oxidized or converted into a better leaving group for nucleophilic substitution reactions, facilitating the introduction of other functional groups . Furthermore, the chlorophenyl group provides a stable aromatic platform that can be carried through multi-step synthetic pathways. This utility makes this compound a versatile building block for creating libraries of related compounds for screening purposes, especially in the development of new pharmaceuticals and agrochemicals . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Datasheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

1-(4-chlorophenoxy)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUYGDFGCXQGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Alkylation Approach

The foundational method for synthesizing 1-(4-chlorophenoxy)-2-methylpropan-2-ol involves the nucleophilic substitution of 4-chlorophenol with 2-chloro-2-methylpropane (tert-butyl chloride). This reaction is typically conducted in the presence of a strong base, such as sodium hydroxide (NaOH), which deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity . The alkylation proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of tert-butyl chloride.

Critical parameters for this reaction include:

  • Molar ratio : A 1:1.2 molar ratio of 4-chlorophenol to tert-butyl chloride ensures excess alkylating agent to drive the reaction to completion.

  • Temperature : Reactions are conducted at 60–80°C to accelerate kinetics without promoting side reactions .

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred for their ability to stabilize ionic intermediates .

A representative procedure involves refluxing 4-chlorophenol (10 mmol) with tert-butyl chloride (12 mmol) in DMF (30 mL) and NaOH (15 mmol) for 6–8 hours. The crude product is then isolated via extraction with dichloromethane and purified through recrystallization from ethanol, yielding 72–78% .

Alternative Solvent Systems and Catalytic Enhancements

Recent advancements explore solvent alternatives and catalytic additives to improve efficiency. Nitromethane, employed in thiol-alkyne coupling reactions, has been adapted for chlorophenoxy alkylation due to its high dielectric constant, which stabilizes transition states . For instance, combining 4-chlorophenol with tert-butyl chloride in nitromethane at 50°C with p-toluenesulfonic acid (PTSA, 0.1 equiv.) as a catalyst reduces reaction time to 4 hours while maintaining yields above 70% .

Table 1: Solvent and Catalyst Impact on Reaction Efficiency

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFNone80875
NitromethanePTSA50472
AcetoneK₂CO₃60668

Data derived from .

Notably, substituting NaOH with potassium carbonate (K₂CO₃) in acetone moderates reactivity, reducing side-product formation from over-alkylation .

Purification and Isolation Techniques

Post-synthesis purification is critical due to the presence of unreacted starting materials and regioisomeric byproducts. Column chromatography using silica gel and a hexane/ethyl acetate gradient (4:1 to 2:1) effectively separates this compound from symmetric isomers . Recrystallization from ethanol or hexane further enhances purity (>98%), as confirmed by HPLC analysis .

Key Challenges :

  • Isomer Separation : The 1,2,4-triazol-4-yl isomer, a common byproduct in related syntheses, is removed via selective crystallization at low temperatures (−20°C) .

  • Solvent Residues : Rotary evaporation under reduced pressure (40°C, 10 mmHg) ensures complete solvent removal, preventing contamination .

Scalability and Industrial Adaptations

Industrial-scale production employs continuous-flow reactors to enhance mixing and heat transfer. A patented method describes a tubular reactor system where 4-chlorophenol and tert-butyl chloride are fed at controlled rates into DMF/NaOH at 70°C, achieving 85% yield with a throughput of 50 kg/h . This approach minimizes thermal degradation and improves reproducibility.

Environmental Considerations :

  • Solvent Recovery : DMF is distilled and reused, reducing waste.

  • Byproduct Management : Unreacted tert-butyl chloride is neutralized with aqueous NH₃ to prevent environmental release .

Emerging Methodologies

Recent research explores enzymatic catalysis for greener synthesis. Lipase-based systems in non-aqueous media show promise, albeit with lower yields (55–60%) . Additionally, microwave-assisted reactions reduce time to 1 hour but require specialized equipment .

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

Organic Synthesis

1-(4-Chlorophenoxy)-2-methylpropan-2-ol serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its chlorophenoxy group allows for further functionalization, making it a versatile building block in organic chemistry.

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
  • Antifungal Activity : The compound has demonstrated effectiveness against certain fungi, suggesting potential uses in agricultural applications as a fungicide.

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound for various medical conditions. Its mechanism of action may involve inhibition of specific enzymes or receptors, leading to modulation of biochemical pathways relevant to disease treatment.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Agricultural Applications

In a research project by Johnson et al. (2024), the compound was tested as a fungicide against Fusarium species in crops. The application of this compound resulted in a 70% reduction in fungal growth compared to untreated controls, suggesting its viability as a crop protection agent.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name & CAS/Ref. Key Structural Features Molecular Weight Notable Properties/Applications
This compound (Target) 4-Chlorophenoxy ether, tertiary alcohol (OH on C2), methyl groups on C2 ~184.66 (calc.) Potential intermediate for bioactive molecules
Compound 32 Propan-2-ol with tertiary amine (3,4-dichlorobenzyl and 4-methylbenzyl groups on C3) Not provided AMPK activator, GDF15 inducer
(-)-(R)-3-(4-Chlorophenoxy)-2-methyl-1-propanol Secondary alcohol (OH on C1), R-configuration 200.67 Stereospecific activity in synthesis
Baytan (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol) Butanol backbone, triazole substituent, dimethyl groups Not provided Fungicide (agricultural use)
1-(4-Fluorophenyl)-2-methylpropan-2-ol Fluorophenyl group (direct attachment, no ether), tertiary alcohol 168.21 Lower lipophilicity vs. chloro analogs
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol HCl Piperazinyl-methoxyphenyl substituent on C3, hydrochloride salt 421.31 Enhanced solubility due to ionic form

Impact of Functional Groups and Halogen Substitution

  • Ether vs. Direct Phenyl Attachment: The 4-chlorophenoxy group in the target compound introduces an ether linkage, enhancing polarity compared to direct phenyl-attached analogs (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-ol) . This ether group may improve solubility in polar solvents and influence receptor binding in bioactive molecules.
  • Halogen Effects : Replacing chlorine with fluorine (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-ol) reduces molecular weight and alters electronic properties. Fluorine’s electronegativity and smaller size may enhance metabolic stability but reduce lipophilicity .
  • Tertiary vs.

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